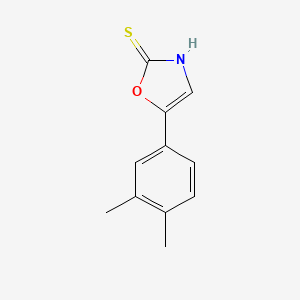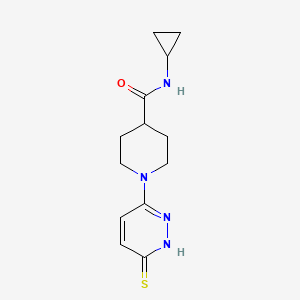
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethylphenyl)-2,3-dihydro-1,3-oxazole-2-thione (hereinafter referred to as 5-DMPOT) is a heterocyclic compound, which has a wide range of applications in the field of chemistry. It is used as a precursor for the synthesis of other compounds, and has been studied for its potential use in pharmaceuticals, agrochemicals, and industrial applications. Its unique structure makes it an interesting target for further research.
科学的研究の応用
5-DMPOT has been studied for its potential use in various scientific research applications. It has been studied for its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. It has also been studied for its potential use in the synthesis of polymers and catalysts. Additionally, it has been studied for its potential use in the synthesis of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 5-DMPOT is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. Additionally, it is believed to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPOT are not yet fully understood. However, it has been shown to have anti-tumor and anti-inflammatory effects in animal models. Additionally, it has been shown to have antioxidant, anti-apoptotic, and anti-fibrotic effects. It has also been shown to have neuroprotective and anti-neurodegenerative effects.
実験室実験の利点と制限
The advantages of 5-DMPOT for lab experiments include its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. The main limitations of 5-DMPOT for lab experiments are its lack of solubility in water and its low solubility in organic solvents. Additionally, it is not very soluble in common organic solvents, such as methanol and ethanol.
将来の方向性
Future research on 5-DMPOT should focus on its potential use in the synthesis of other compounds, such as drugs, agrochemicals, and industrial chemicals. Additionally, further research should focus on its potential use in the synthesis of polymers and catalysts. Additionally, research should focus on its potential use in the synthesis of organic semiconductors and photovoltaic materials. Finally, further research should focus on its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
合成法
5-DMPOT can be synthesized through a variety of methods, including the use of Grignard reagents, Wittig-type reactions, and the use of organometallic compounds. In the Grignard method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Grignard reagent to form the desired product. In the Wittig-type reaction, the starting material is a 3,4-dimethylphenyl halide, which is reacted with a Wittig reagent to form the desired product. In the organometallic method, the starting material is a 3,4-dimethylphenyl halide, which is reacted with an organometallic compound to form the desired product.
特性
IUPAC Name |
5-(3,4-dimethylphenyl)-3H-1,3-oxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-3-4-9(5-8(7)2)10-6-12-11(14)13-10/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXSEOQYSNHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=S)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6515822.png)
![7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515829.png)
![1-(4-fluorophenyl)-9-methoxy-2-[4-(methylsulfanyl)phenyl]-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515831.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[9-methoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B6515838.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6515845.png)
![1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6515848.png)
![ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate](/img/structure/B6515849.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}acetamide](/img/structure/B6515854.png)
![2-(3,4-dimethylphenyl)-8-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515864.png)
![6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B6515865.png)

![N-(2,4-dimethoxyphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515897.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515900.png)
![N-[4-(propan-2-yl)phenyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B6515903.png)